molecular formula C20H21Cl2NO2 B12412739 Anticancer agent 57

Anticancer agent 57

Cat. No.: B12412739
M. Wt: 378.3 g/mol
InChI Key: FDGNRFLWAKBGSV-JXMROGBWSA-N
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Description

Anticancer agent 57 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 57 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a heterocyclic ring, followed by the introduction of various functional groups to enhance its anticancer activity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 57 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

Anticancer agent 57 has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used to investigate cellular processes and pathways involved in cancer progression.

    Medicine: this compound is being explored for its therapeutic potential in treating various types of cancer, including breast, lung, and colon cancer.

    Industry: The compound’s unique properties make it a valuable tool in the development of new anticancer drugs and diagnostic agents.

Mechanism of Action

The mechanism of action of Anticancer agent 57 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. The compound binds to key proteins and enzymes, inhibiting their activity and triggering apoptosis (programmed cell death) in cancer cells. This process is mediated through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Comparison with Similar Compounds

Anticancer agent 57 is unique compared to other similar compounds due to its high potency and selectivity towards cancer cells. Similar compounds include:

Properties

Molecular Formula

C20H21Cl2NO2

Molecular Weight

378.3 g/mol

IUPAC Name

(E)-3-[4-[bis(2-chloroethyl)amino]phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H21Cl2NO2/c1-25-19-4-2-3-17(15-19)20(24)10-7-16-5-8-18(9-6-16)23(13-11-21)14-12-22/h2-10,15H,11-14H2,1H3/b10-7+

InChI Key

FDGNRFLWAKBGSV-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)N(CCCl)CCCl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

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